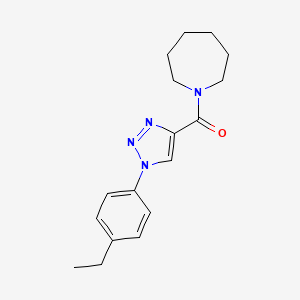

azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound. It seems to contain an azepane ring, which is a seven-membered cyclic amine, along with a 1,2,3-triazole ring and a ketone functional group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, quinoline derivatives, which share some structural similarities, are synthesized through various methods including Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The azepane ring, a seven-membered cyclic amine, could impart unique properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. Quinoline derivatives, for example, are known to undergo a variety of reactions including nucleophilic substitution, electrophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Forensic Toxicology

In forensic toxicology, azepane isomers of synthetic cannabinoids like AM-2233 and AM-1220 have been identified in unregulated drug samples. A study highlighted the detection of these isomers and a fatty acid amide hydrolase inhibitor, emphasizing the importance of analytical techniques in identifying novel psychoactive substances in commercial products. This work is crucial for public health and legal efforts to regulate new psychoactive compounds (Nakajima et al., 2012).

Medicinal Chemistry

Azepane derivatives have shown potential in medicinal chemistry, with applications in antibacterial, antifungal, and anticonvulsant therapies. Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles exhibited moderate antibacterial and antifungal activities, along with excellent anticonvulsant properties, highlighting the therapeutic potential of azepane-based compounds (Rajasekaran et al., 2006).

Organic Synthesis Methodologies

Azepane compounds also play a significant role in organic synthesis, serving as intermediates or catalysts in various reactions. Research on azepane derivatives has led to the development of efficient synthetic pathways for producing cyclic and acyclic compounds, demonstrating the versatility of azepane-based chemistry in facilitating complex organic transformations. For example, the synthesis of trans-4,5-disubstituted cyclopentenones via aza-Piancatelli rearrangement highlights the utility of azepane derivatives in organic synthesis (Reddy et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSDMBNRAXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)

![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)

![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)